molecular formula C26H30N4O4 B2956124 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 877631-78-2

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2956124
CAS No.: 877631-78-2
M. Wt: 462.55
InChI Key: BDOUUGBCLFDHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a phenylpiperazine moiety, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and 4-phenylpiperazine intermediates. These intermediates are then coupled using a suitable linker, such as ethanediamide, under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide
  • N-[2-(furan-2-yl)-2-(4-ethylpiperazin-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide

Uniqueness

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-33-23-11-6-5-8-20(23)18-27-25(31)26(32)28-19-22(24-12-7-17-34-24)30-15-13-29(14-16-30)21-9-3-2-4-10-21/h2-12,17,22H,13-16,18-19H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOUUGBCLFDHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.